Quizalofop-P-tefuryl

Catalog No.
S704491
CAS No.
119738-06-6
M.F
C22H21ClN2O5
M. Wt
428.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Quizalofop-P-tefuryl

CAS Number

119738-06-6

Product Name

Quizalofop-P-tefuryl

IUPAC Name

oxolan-2-ylmethyl 2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]propanoate

Molecular Formula

C22H21ClN2O5

Molecular Weight

428.9 g/mol

InChI

InChI=1S/C22H21ClN2O5/c1-14(22(26)28-13-18-3-2-10-27-18)29-16-5-7-17(8-6-16)30-21-12-24-20-11-15(23)4-9-19(20)25-21/h4-9,11-12,14,18H,2-3,10,13H2,1H3

InChI Key

BBKDWPHJZANJGB-UHFFFAOYSA-N

SMILES

CC(C(=O)OCC1CCCO1)OC2=CC=C(C=C2)OC3=CN=C4C=C(C=CC4=N3)Cl

solubility

9.33e-06 M

Canonical SMILES

CC(C(=O)OCC1CCCO1)OC2=CC=C(C=C2)OC3=CN=C4C=C(C=CC4=N3)Cl

The exact mass of the compound Quizalofop-P-tefuryl is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 9.33e-06 m. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Agrochemicals -> Herbicides. However, this does not mean our product can be used or applied in the same or a similar way.

Quizalofop-P-tefuryl (CAS 119738-06-6) is a stereopure aryloxyphenoxypropionate (APP) acetyl-CoA carboxylase (ACCase) inhibitor, distinguished from standard variants by its terminal tetrahydrofurfuryl ester group. Procured primarily as an active ingredient for advanced post-emergence herbicide formulations, it exhibits a logP of 4.32 and an aqueous solubility of approximately 4.0 mg/L at 25 °C [1]. Unlike generic alkyl esters, the tefuryl modification specifically alters the molecule's lipophilicity and cuticular penetration dynamics, making it a critical selection for agricultural applications requiring rapid foliar uptake and extended stability during periods of low metabolic activity in target grass weeds [2].

Substituting Quizalofop-P-tefuryl with the more common Quizalofop-P-ethyl or racemic quizalofop-tefuryl compromises both formulation flexibility and field reliability. The tefuryl ester's 'closed' tetrahydrofuran ring structure fundamentally reduces premature molecular degradation on the leaf surface under suboptimal environmental conditions, ensuring the active ingredient remains bioavailable longer than its ethyl counterpart[1]. Furthermore, utilizing the resolved (R)-enantiomer (the 'P' form) halves the required active ingredient loading compared to the racemate, which directly alters procurement volumes, reduces solvent requirements in emulsifiable concentrates (ECs), and minimizes downstream environmental residue profiles for strict regulatory compliance [2].

Accelerated Foliar Translocation and Rainfastness

In comparative uptake studies using Elymus repens, Quizalofop-P-tefuryl demonstrated significantly faster tissue translocation than the standard ethyl ester. When foliage was mechanically removed just 4 hours post-application to simulate heavy rainfall or physical disruption, the tefuryl ester maintained active regrowth control of cut stembases, whereas the ethyl ester failed completely [1].

Evidence DimensionRhizome regrowth control (foliage removed 4 hours post-spray)
Target Compound DataActive control achieved (at 90 g a.i./ha)
Comparator Or BaselineQuizalofop-P-ethyl (0% control at equivalent timing)
Quantified DifferenceComplete preservation of efficacy vs. total loss of activity
ConditionsElymus repens assay, 4-hour post-spray foliage removal

For agrochemical procurement, this rapid uptake profile guarantees reliable performance in unpredictable climates, reducing costly re-application requirements and customer complaints.

Enhanced Aqueous Solubility for Formulation Versatility

The structural shift from an ethyl ester to a tetrahydrofurfuryl ester significantly alters the thermodynamic solubility profile of the compound. Quizalofop-P-tefuryl exhibits an aqueous solubility of 4.0 mg/L at 25 °C, which is substantially higher than the highly lipophilic Quizalofop-P-ethyl [1]. This difference directly impacts the selection of surfactants, emulsifiers, and co-solvents during the engineering of stable emulsifiable concentrates (ECs)[2].

Evidence DimensionAqueous solubility at 25 °C
Target Compound Data4.0 mg/L
Comparator Or BaselineQuizalofop-P-ethyl (0.61 mg/L)
Quantified Difference>6.5-fold increase in aqueous solubility
ConditionsStandard state (25 °C, 100 kPa)

The higher baseline solubility provides formulation chemists with broader compatibility margins and reduces the dependency on harsh or expensive co-solvents when designing high-loading liquid concentrates.

Active Ingredient Loading Reduction via Enantiomeric Resolution

Procuring the stereopure (R)-enantiomer (Quizalofop-P-tefuryl) maximizes acetyl-CoA carboxylase (ACCase) inhibition per gram of procured material. Field efficacy data demonstrates that Quizalofop-P-tefuryl achieves >90% control of target species at rates as low as 32-40 g a.i./ha, significantly outperforming older, non-resolved fop-class herbicides that require up to 188 g a.i./ha for comparable suppression[1].

Evidence DimensionEffective field application rate for >90% weed control
Target Compound Data32–40 g a.i./ha
Comparator Or BaselineLegacy fop herbicides (e.g., fluazifop-P-butyl at 188 g a.i./ha)
Quantified Difference~75-80% reduction in required active ingredient loading
ConditionsPost-emergence application on Sorghum halepense (57 days after treatment)

Lower application rates directly translate to reduced bulk chemical procurement costs, smaller packaging requirements, and minimized environmental regulatory burdens.

Climate-Resilient Agrochemical Formulation

Due to its rapid 4-hour foliar translocation and unique tetrahydrofuran ring structure that resists surface degradation, Quizalofop-P-tefuryl is the premier choice for manufacturing rainfast emulsifiable concentrates (ECs). It is specifically procured for agricultural markets prone to unpredictable rainfall where standard ethyl esters would wash off before achieving systemic uptake [1].

Low-Volume, High-Efficacy Weed Control Programs

Because the stereopure P-enantiomer requires only 32–40 g a.i./ha for effective ACCase inhibition, it is ideal for modern, low-environmental-impact agricultural programs. Buyers select this compound to minimize total chemical loading per hectare, optimizing transport logistics and meeting strict environmental residue limits[2].

Analytical Standards for Regulatory Metabolism Studies

As regulatory bodies require precise tracking of chiral pesticides and their hydrolysis metabolites, highly pure Quizalofop-P-tefuryl is procured as an analytical reference standard. It is essential for validating extraction efficiencies and quantifying ester-cleavage pathways in complex plant and animal matrices during Maximum Residue Level (MRL) evaluations [3].

XLogP3

4.3

LogP

4.32 (LogP)

Melting Point

64.0 °C

UNII

EB75I82DU0

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H351: Suspected of causing cancer [Warning Carcinogenicity];
H361fd: Suspected of damaging fertility;
Suspected of damaging the unborn child [Warning Reproductive toxicity];
H373: Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Vapor Pressure

5.93e-08 mmHg

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

119738-06-6

Wikipedia

Quizalofop-tefuryl
Quizalofop-P-tefuryl

Use Classification

Agrochemicals -> Herbicides

Dates

Last modified: 08-15-2023

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